

Everolimus resistance mechanisms Met phosphorylation

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Compound Focus: Everolimus

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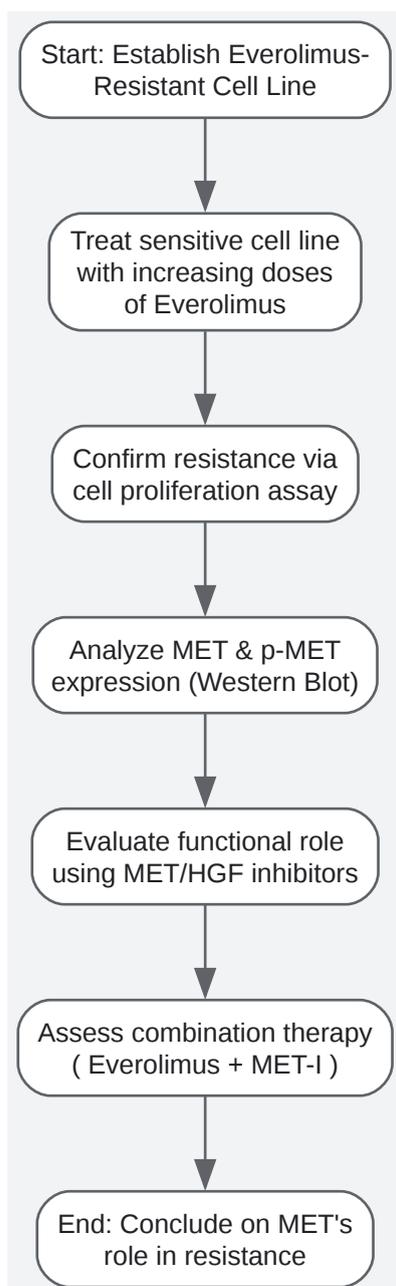
Everolimus Resistance Mechanisms

Mechanism	Description	Key Evidence / Components
MET Pathway Activation	Upregulation of MET phosphorylation drives resistance; dual inhibition of MET & HGF activation is a promising strategy [1].	- Phospho-MET (Y1234/1235) significantly upregulated in metastatic renal cell carcinoma (mRCC) sites ($p = 0.0001$) [1].
•	Combined use of MET inhibitor (Capmatinib) and HGF-activator inhibitor (SRI-31215) shows strongest inhibition of MET phosphorylation, cell proliferation, and migration [1].	mTORC2 Feedback Loop Inhibition of mTORC1 by Everolimus leads to feedback activation of AKT via mTORC2, promoting cell survival [2].
•	This disinhibition leads to hyperphosphorylation of Akt at Ser473, potentially leading to survival signals and increased VEGF production [2].	HIF-2α Mutations Mutations in the HIF-2 α protein can prevent inhibitor binding, allowing for continued tumor progression even during targeted therapy [3].
•	Gatekeeper mutation (G323E) in HIF2 α prevents drug binding, making therapy ineffective [3].	• Mutations in the binding site of HIF2 α can preserve the HIF2 α /HIF1 β interaction despite the presence of antagonists [3].
•	Concurrent Pathway Activation Activation of other survival and growth pathways can bypass mTOR inhibition, leading to intrinsic or acquired drug resistance [3].	- Activation of signaling cascades like PI3K/AKT/mTOR, JAK/STAT3, and Wnt/ β -catenin are drivers of therapeutic resistance [4].

- In osteosarcoma, Sorafenib monotherapy induces resistance via mTORC2 activation, which can be suppressed by adding **Everolimus** [4]. |

Experimental Guide: Investigating MET-Mediated Resistance

The following workflow and detailed protocol can be used to investigate MET activation as a mechanism of **Everolimus** resistance in cell models.



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Detailed Protocol: MET Phosphorylation Analysis

This methodology is adapted from studies investigating MET in renal cell carcinoma [1].

1. Cell Culture and Resistance Induction

- **Cell Lines:** Use relevant human cancer cell lines (e.g., 786-O or caki-1 for RCC studies) [1].
- **Culture Conditions:** Maintain cells in recommended media (e.g., RPMI 1640 or EMEM) supplemented with 10% FBS at 37°C in 5% CO₂.
- **Inducing Resistance:** Continuously expose the sensitive parental cell line to increasing concentrations of **Everolimus** over several months. Start with a low nM concentration (e.g., 1 nM) and gradually increase it as cells continue to proliferate until a stable resistant subline is established.

2. Confirmation of Resistance via Cell Proliferation Assay

- **Procedure:** Seed resistant and parental cells in 96-well plates. Treat with a range of **Everolimus** concentrations (e.g., 0.1 nM to 10 µM) for 48-72 hours.
- **Viability Measurement:** Use a standard assay like MTT or WST-1 to measure cell viability. Calculate the half-maximal inhibitory concentration (IC₅₀). A significantly higher IC₅₀ in the resistant subline confirms resistance [1].

3. Protein Extraction and Western Blot Analysis This step assesses the expression and activation of MET and downstream pathways.

- **Protein Extraction:** Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 13,000 rpm for 15 minutes at 4°C to collect the supernatant [1].
- **Gel Electrophoresis:** Load equal amounts of protein (20-40 µg) onto a 4-12% gradient SDS-PAGE gel and run under reducing conditions.
- **Antibodies:** Use specific primary antibodies for:
 - **Phospho-MET (Y1234/1235)** - To detect activated MET [1].
 - **Total MET** - To assess overall MET expression [1].
 - **Downstream Signals:** Phospho-Akt (Ser473), Phospho-p44/42 MAPK (Thr202/Tyr204), and their total forms.
 - **Loading Control:** Alpha-tubulin.
- **Expected Outcome:** Resistant cells will show increased levels of phospho-MET (Y1234/1235) and potentially sustained phosphorylation of downstream signals like Akt compared to parental cells.

4. Functional Validation with Inhibitors

- **Procedure:** Treat the **Everolimus**-resistant cells with:
 - **Everolimus** alone.
 - A MET inhibitor (e.g., Capmatinib) alone.
 - A combination of **Everolimus** and MET inhibitor.
- **Assessment:** Perform Western Blotting to check for reduction in p-MET and downstream signals. Conduct proliferation and migration assays (e.g., Boyden chamber) to confirm functional reversal of resistance with the combination therapy [1].

Frequently Asked Questions (FAQs)

Q1: What is the clinical evidence for targeting MET to overcome Everolimus resistance? Preclinical studies show that the combined use of a MET inhibitor (Capmatinib) and an HGF-activator inhibitor (SRI-31215) results in the strongest inhibition of MET phosphorylation, cell proliferation, and migration in renal cancer cell lines. This dual inhibition represents a promising strategy for treating metastatic RCC, warranting further clinical validation [1].

Q2: Are there any biomarkers to predict the development of Everolimus resistance? While robust predictive biomarkers are still elusive, research points to several candidates [2]. Monitoring the phosphorylation status of MET, Akt, and S6 ribosomal protein before and during treatment can provide insights. Additionally, upregulation of MET phosphorylation at metastatic sites has been strongly correlated with poor prognosis, suggesting it could serve as a valuable biomarker [1] [2].

Q3: How does the feedback activation of mTORC2/Akt contribute to resistance, and how can it be addressed? **Everolimus** inhibits mTORC1 but not mTORC2. This inhibition can disrupt a negative feedback loop, leading to the hyperphosphorylation of Akt at Ser473 by mTORC2. This activated Akt can then promote cell survival and growth, blunting the effect of **Everolimus** [2]. Addressing this may require next-generation agents that can inhibit both mTORC1 and mTORC2 complexes [4].

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